4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole
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Overview
Description
4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two phenyl groups and a trifluoroethylsulfanyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole typically involves the reaction of aldehydes with benzyl and excess ammonium acetate in the presence of a catalyst. One such method employs a deep eutectic solvent (DES) composed of urea and zinc(II) dichloride to catalyze the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroethylsulfanyl group to other functional groups.
Substitution: The phenyl groups and the trifluoroethylsulfanyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-substituted imidazoles: These compounds share the imidazole core structure but differ in the substituents attached to the imidazole ring.
Trifluoroethylsulfanyl-substituted compounds: These compounds contain the trifluoroethylsulfanyl group but may have different core structures.
Uniqueness
4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole is unique due to the combination of its imidazole core, phenyl groups, and trifluoroethylsulfanyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
62894-25-1 |
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Molecular Formula |
C17H13F3N2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-(2,2,2-trifluoroethylsulfanyl)-1H-imidazole |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)11-23-16-21-14(12-7-3-1-4-8-12)15(22-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,22) |
InChI Key |
OGXVKPBGIGLUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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